molecular formula C12H10Cl3NO3 B5091346 ethyl 4-oxo-4-[(2,4,5-trichlorophenyl)amino]-2-butenoate

ethyl 4-oxo-4-[(2,4,5-trichlorophenyl)amino]-2-butenoate

Cat. No.: B5091346
M. Wt: 322.6 g/mol
InChI Key: GBVHAJDQLOKALR-ONEGZZNKSA-N
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Description

Ethyl 4-oxo-4-[(2,4,5-trichlorophenyl)amino]-2-butenoate is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of a trichlorophenyl group, an amino group, and an oxo group attached to a butenoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-oxo-4-[(2,4,5-trichlorophenyl)amino]-2-butenoate typically involves the reaction of 2,4,5-trichloroaniline with ethyl acetoacetate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and requires heating to facilitate the formation of the desired product. The reaction can be summarized as follows:

2,4,5-Trichloroaniline+Ethyl acetoacetateBase, HeatEthyl 4-oxo-4-[(2,4,5-trichlorophenyl)amino]-2-butenoate\text{2,4,5-Trichloroaniline} + \text{Ethyl acetoacetate} \xrightarrow{\text{Base, Heat}} \text{this compound} 2,4,5-Trichloroaniline+Ethyl acetoacetateBase, Heat​Ethyl 4-oxo-4-[(2,4,5-trichlorophenyl)amino]-2-butenoate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-oxo-4-[(2,4,5-trichlorophenyl)amino]-2-butenoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The trichlorophenyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Ethyl 4-oxo-4-[(2,4,5-trichlorophenyl)amino]-2-butenoate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-oxo-4-[(2,4,5-trichlorophenyl)amino]-2-butenoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-oxo-4-[(2,4-dichlorophenyl)amino]-2-butenoate
  • Ethyl 4-oxo-4-[(2,5-dichlorophenyl)amino]-2-butenoate
  • Ethyl 4-oxo-4-[(2,4,6-trichlorophenyl)amino]-2-butenoate

Uniqueness

Ethyl 4-oxo-4-[(2,4,5-trichlorophenyl)amino]-2-butenoate is unique due to the specific arrangement of chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. This distinct structure may confer unique properties compared to other similar compounds, making it a valuable subject of study in various research fields.

Properties

IUPAC Name

ethyl (E)-4-oxo-4-(2,4,5-trichloroanilino)but-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl3NO3/c1-2-19-12(18)4-3-11(17)16-10-6-8(14)7(13)5-9(10)15/h3-6H,2H2,1H3,(H,16,17)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBVHAJDQLOKALR-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC(=O)NC1=CC(=C(C=C1Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C(=O)NC1=CC(=C(C=C1Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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